molecular formula C15H14O6 B126292 (-)-Catechin CAS No. 18829-70-4

(-)-Catechin

Cat. No.: B126292
CAS No.: 18829-70-4
M. Wt: 290.27 g/mol
InChI Key: PFTAWBLQPZVEMU-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Catechin: is a natural flavonoid found in various plants, particularly in tea leaves, cocoa, and certain fruits. It is a type of polyphenol known for its antioxidant properties. The compound exists in two enantiomeric forms, with this compound being the more biologically active form. It plays a significant role in plant defense mechanisms and has been extensively studied for its potential health benefits in humans.

Mechanism of Action

Target of Action

(-)-Catechin, a type of natural phenol and antioxidant, primarily targets various enzymes and receptors in the body. It interacts with proteins such as kinases , phosphatases , and transcription factors . These proteins play crucial roles in cellular processes like cell signaling, growth, and differentiation.

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby modulating their activity . For instance, it can inhibit the activity of certain enzymes or enhance the activity of others. This interaction leads to changes in the biochemical pathways these targets are involved in, resulting in various physiological effects.

Biochemical Pathways

This compound affects several biochemical pathways. One of the key pathways is the NF-kB signaling pathway , which plays a critical role in immune and inflammatory responses . By inhibiting the activation of NF-kB, this compound can exert anti-inflammatory effects. It also influences the MAPK/ERK pathway , involved in cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME) . After oral administration, this compound is absorbed in the intestines. It is then distributed throughout the body, reaching various tissues. Metabolism of this compound occurs mainly in the liver, where it is converted into various metabolites. Finally, these metabolites are excreted in urine . The bioavailability of this compound can be influenced by factors such as dose, food intake, and individual differences in metabolism.

Result of Action

The action of this compound at the molecular and cellular levels leads to several effects. Its antioxidant property allows it to neutralize harmful free radicals, thereby protecting cells from oxidative damage. Its anti-inflammatory action helps in reducing inflammation. Moreover, this compound has been found to exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors like pH and temperature can affect the stability of this compound. Its efficacy can be influenced by the presence of other compounds, as some compounds can enhance or inhibit its action. Furthermore, individual factors such as age, sex, and genetic variations can also influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-catechin can be achieved through several methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the condensation of phloroglucinol with benzylideneacetone under acidic conditions, followed by cyclization and reduction steps. The reaction conditions typically involve the use of strong acids like hydrochloric acid and reducing agents such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources, such as tea leaves and cocoa. The extraction process involves solvent extraction, purification through chromatography, and crystallization. The choice of solvent and purification method can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Catechin undergoes oxidation reactions, often catalyzed by enzymes like polyphenol oxidase. This reaction leads to the formation of quinones, which can further polymerize to form brown pigments.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of dihydro derivatives.

    Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where functional groups like hydroxyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Enzymes like polyphenol oxidase, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: Quinones, brown pigments.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated catechins, nitro catechins.

Scientific Research Applications

Chemistry: (-)-Catechin is used as a model compound in studying the chemistry of flavonoids. It serves as a precursor for synthesizing other flavonoid derivatives and is used in various analytical techniques to understand its chemical behavior.

Biology: In biological research, this compound is studied for its antioxidant properties. It is used to investigate its effects on oxidative stress, cell signaling pathways, and gene expression. Its role in plant defense mechanisms is also a significant area of study.

Medicine: this compound has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties. It is being researched for its role in preventing cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. Clinical trials are ongoing to evaluate its efficacy and safety in humans.

Industry: In the food and beverage industry, this compound is used as a natural antioxidant to preserve the quality and extend the shelf life of products. It is also used in cosmetics for its skin-protective properties and in nutraceuticals as a dietary supplement.

Comparison with Similar Compounds

    Epicatechin: Another flavonoid with similar antioxidant properties but differs in the arrangement of hydroxyl groups.

    Quercetin: A flavonol with strong antioxidant and anti-inflammatory properties, but with a different chemical structure.

    Kaempferol: A flavonol known for its anticancer properties, structurally similar but with different biological activities.

Uniqueness of (-)-Catechin: this compound is unique due to its specific stereochemistry, which contributes to its distinct biological activities. Its ability to interact with a wide range of molecular targets and modulate various signaling pathways sets it apart from other flavonoids. Additionally, its presence in commonly consumed foods like tea and cocoa makes it a significant compound in both dietary and therapeutic contexts.

Properties

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172174
Record name Catechin l-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18829-70-4, 7295-85-4
Record name (-)-Catechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18829-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Catechin l-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Catechol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Catechin l-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S-trans)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIANIDANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHB0GX3D44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The purified enzyme is suspended in a buffer having a pH of 4.5 to 8.5, preferably 6.5 to 8. To this suspension, EGCG or ECG is added along with S-adenosyl-L-methionine (SAM) and the reaction is allowed to proceed at 5 to 60° C., preferably at 20 to 40° C., to form a methylated catechin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
S-adenosyl-L-methionine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
catechin

Synthesis routes and methods II

Procedure details

Working solution of 1% vanillin was prepared by dissolving 0.1 g of vanillin in 10 mL of 5 N HCl, whereas 5% dimethylaminocinnamaldehyde (DMACA) was prepared in methanol containing 5% H2SO4. Lyophilized extract for 100 mg of dry kernels was dissolved in 0.5 mL of vanillin or DMACA working solutions. Taxifolin and catechin each at a concentration of 100 ppm were used as reference compounds for color reactions. Because vanillin is catechin-specific and produces bright red color, no color is developed when it reacts with taxifolin. DMACA reacting with catechin produces dark greenish blue color, whereas reacting with taxifolin produces purple color.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dimethylaminocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
vanillin
Yield
1%
Name
DMACA
Name
catechin

Synthesis routes and methods III

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
NaH2O4
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
catechins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Catechin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Catechin
Reactant of Route 2
(-)-Catechin
Reactant of Route 3
(-)-Catechin
Reactant of Route 4
(-)-Catechin
Reactant of Route 5
(-)-Catechin
Reactant of Route 6
(-)-Catechin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.